(1S)-1-(3-Furyl)pentylamine
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Overview
Description
(1S)-1-(3-Furyl)pentylamine is an organic compound that features a furan ring attached to a pentylamine chain The compound’s stereochemistry is specified by the (1S) configuration, indicating the spatial arrangement of its atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-Furyl)pentylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as furfural and pentylamine.
Reaction Conditions: The reaction may involve catalytic hydrogenation, where furfural is reduced to furfuryl alcohol, followed by amination to introduce the pentylamine group.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and minimize costs, often using automated systems for precise control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(3-Furyl)pentylamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as acyl chlorides or alkyl halides in the presence of a base.
Major Products
Oxidation: Furanones or carboxylic acids.
Reduction: Tetrahydrofuran derivatives.
Substitution: Amides or substituted amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism by which (1S)-1-(3-Furyl)pentylamine exerts its effects depends on its specific application:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, modulating their activity.
Pathways Involved: It could influence biochemical pathways related to its biological activity, such as inhibiting microbial growth or reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(3-Furyl)pentylamine: The enantiomer of (1S)-1-(3-Furyl)pentylamine, differing in stereochemistry.
Furfurylamine: A simpler compound with a furan ring and an amine group.
Pentylamine: A straight-chain amine without the furan ring.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a furan ring and a pentylamine chain. This combination of features can impart distinct chemical and biological properties, making it valuable for specific applications.
Properties
Molecular Formula |
C9H15NO |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
(1S)-1-(furan-3-yl)pentan-1-amine |
InChI |
InChI=1S/C9H15NO/c1-2-3-4-9(10)8-5-6-11-7-8/h5-7,9H,2-4,10H2,1H3/t9-/m0/s1 |
InChI Key |
ANALUDKFAODKLD-VIFPVBQESA-N |
Isomeric SMILES |
CCCC[C@@H](C1=COC=C1)N |
Canonical SMILES |
CCCCC(C1=COC=C1)N |
Origin of Product |
United States |
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